(4-溴-2,5-二甲氧基苯基)硼酸

描述

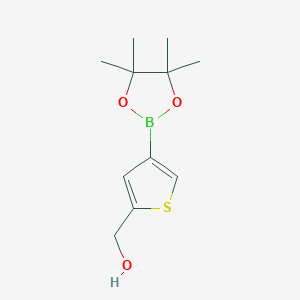

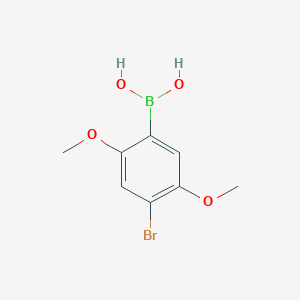

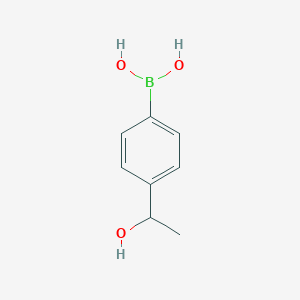

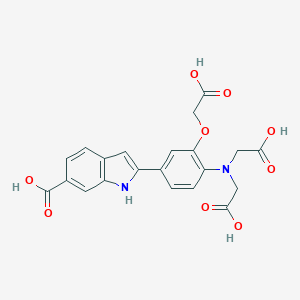

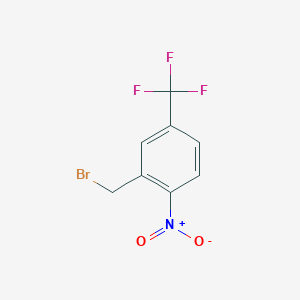

The compound "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling, which is used to form carbon-carbon bonds. The presence of a bromo and two methoxy substituents on the phenyl ring suggests potential reactivity and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, the halodeboronation of aryl boronic acids has been demonstrated as a scalable synthesis method, as shown in the preparation of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation . Although not directly related to the target compound, this method could potentially be adapted for the synthesis of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Ortho-substituted phenylboronic acids, such as the compound , have been studied for their solid-state structures using X-ray diffraction techniques. These studies reveal that such boronic acids typically form dimers in the solid state, with the interconnection of dimers to ribbons varying based on the substituents present on the phenyl ring . The molecular structure of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" would likely exhibit similar dimerization due to hydrogen bonding between the boronic acid groups.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, particularly in cross-coupling reactions. For example, a series of 2-aryl- and 2-heteroaryl-substituted 3,5-dimethoxy-1,4-benzoquinones were synthesized using a palladium-catalyzed cross-coupling of a tetramethoxyphenylboronic acid with aromatic bromides or iodides . This indicates that "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" could potentially be used in similar Pd-catalyzed cross-coupling reactions to synthesize various aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of ortho substituents can affect the formation of H-bonded complexes and the dynamic covalent reactivity of boronic acids . Additionally, the introduction of halogen substituents, such as bromine, can impact the reactivity and stability of the boronic acid, as seen in the synthesis of dimeric boron compounds . The specific physical and chemical properties of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" would need to be determined experimentally, but it is likely that the bromo and methoxy groups would confer unique reactivity and solubility characteristics to the compound.

科学研究应用

代谢分析和合成

- 葡萄糖醛酸共轭代谢物的合成:Kanamori 等人 (2017) 的一项研究描述了使用 (4-溴-2,5-二甲氧基苯基)硼酸合成葡萄糖醛酸共轭的 4-溴-2,5-二甲氧基苯乙醇代谢物。该合成有助于使用液相色谱/质谱法研究尿液中某些物质代谢途径的分析方法 (Kanamori 等人,2017)。

超分子化学

- 糖复合物的形成:Kimura 等人 (1998) 的研究中,合成了一种硼酸附着的两亲物,展示了此类化合物如何在糖的存在下形成有序聚集体。这揭示了 (4-溴-2,5-二甲氧基苯基)硼酸衍生物在水性介质中创建复杂结构的潜力 (Kimura 等人,1998)。

固态结构

- 芳基硼酸的固态结构:Filthaus 等人 (2008) 研究了邻位取代芳基硼酸的固态结构,包括 (4-溴-2,5-二甲氧基苯基)硼酸。这项研究对于理解此类化合物的二聚和晶体形成至关重要,影响了材料科学和晶体学 (Filthaus 等人,2008)。

晶体结构分析

- 类似化合物的合成和晶体结构:Das 等人 (2003) 从 (4-溴-2,5-二甲氧基苯基)硼酸的衍生物合成了氨基-3-氟苯基硼酸。这项研究对于理解硼酸衍生物的性质及其在葡萄糖传感材料中的潜在应用非常重要 (Das 等人,2003)。

生物医学应用

- 基于手性 BODIPY 的荧光探针合成:Alnoman 等人 (2019) 的一项研究专注于合成一种基于手性 BODIPY 的荧光化合物,用于生物医学应用,包括抗菌和抗氧化活性。本研究中使用硼酸衍生物突出了它们在开发生物医学探针中的潜力 (Alnoman 等人,2019)。

聚合物化学

- 缩聚的大分子单体:Niessner 和 Heitz (1990) 的研究描述了使用 (4-溴-2,5-二甲氧基苯基)硼酸合成基于聚(氧-1,4-苯撑)的大分子单体。这项研究对于开发新型缩聚材料非常重要 (Niessner & Heitz,1990)。

生物医学传感器开发

- 选择性荧光化学传感器:Huang 等人 (2012) 综述了硼酸传感器在各种生物物质中的进展,强调了 (4-溴-2,5-二甲氧基苯基)硼酸等化合物在开发新型荧光探针中的作用 (Huang 等人,2012)。

作用机制

Target of Action

The primary target of (4-Bromo-2,5-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Bromo-2,5-dimethoxyphenyl)boronic acid, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (4-Bromo-2,5-dimethoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The primary molecular effect of (4-Bromo-2,5-dimethoxyphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, contributing to various areas of research and development in organic chemistry .

Action Environment

The action, efficacy, and stability of (4-Bromo-2,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, also play a crucial role in the compound’s action .

属性

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKPPVNGHKIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629652 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950846-26-1 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)